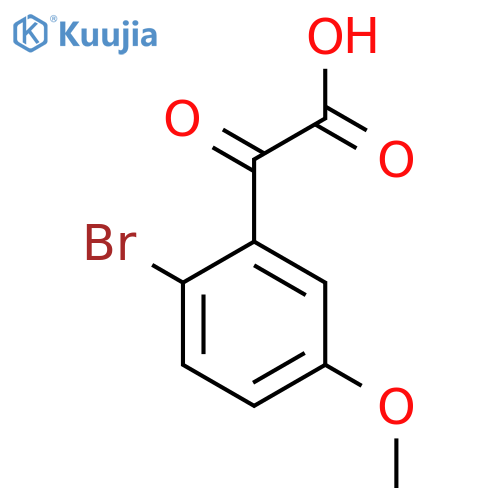Cas no 1776941-82-2 (2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)

1776941-82-2 structure
商品名:2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid
- 1776941-82-2
- EN300-1935554
-
- インチ: 1S/C9H7BrO4/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: KYBAVTRGDNHZPT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(C(=O)O)=O)OC
計算された属性
- せいみつぶんしりょう: 257.95277g/mol
- どういたいしつりょう: 257.95277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 63.6Ų
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935554-2.5g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1935554-0.25g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1935554-1g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1935554-5g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1935554-0.1g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1935554-10.0g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 10g |
$3929.0 | 2023-06-02 | ||
| Enamine | EN300-1935554-0.5g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1935554-5.0g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 5g |
$2650.0 | 2023-06-02 | ||
| Enamine | EN300-1935554-0.05g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1935554-1.0g |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid |
1776941-82-2 | 1g |
$914.0 | 2023-06-02 |
2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1776941-82-2 (2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid) 関連製品
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
